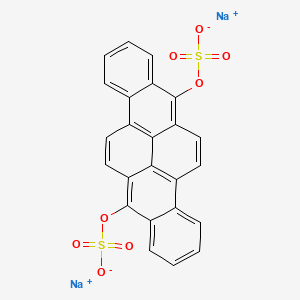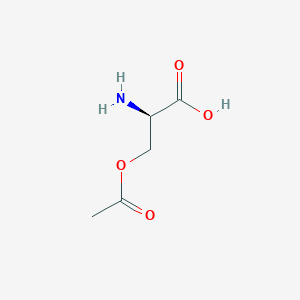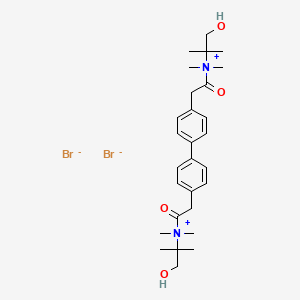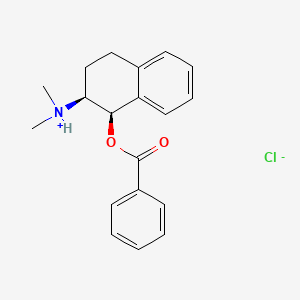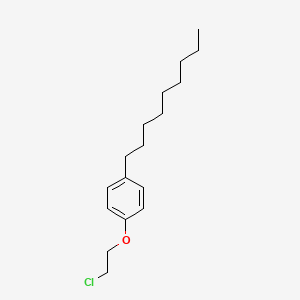
1-(2-Chloroethoxy)-4-nonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethoxy)-4-nonylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a nonyl group and a 2-chloroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-4-nonylbenzene typically involves the reaction of 4-nonylphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nonylphenol is replaced by the 2-chloroethoxy group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1-(2-Chloroethoxy)-4-nonylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
1-(2-Chloroethoxy)-4-nonylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
作用機序
The mechanism of action of 1-(2-Chloroethoxy)-4-nonylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
類似化合物との比較
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups.
2-(2-Chloroethoxy)ethanol: Contains a single chloroethoxy group attached to an ethanol backbone.
Bis(chloroethyl) ether: Features two chloroethyl groups attached to an ether linkage.
Uniqueness
1-(2-Chloroethoxy)-4-nonylbenzene is unique due to the presence of both a nonyl group and a 2-chloroethoxy group on the benzene ring
特性
CAS番号 |
20543-09-3 |
|---|---|
分子式 |
C17H27ClO |
分子量 |
282.8 g/mol |
IUPAC名 |
1-(2-chloroethoxy)-4-nonylbenzene |
InChI |
InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13H,2-9,14-15H2,1H3 |
InChIキー |
OBCNFGRCVPJZEP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)

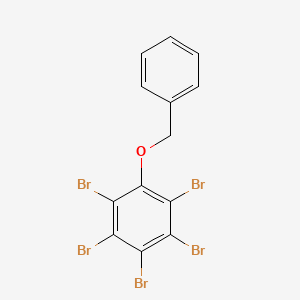

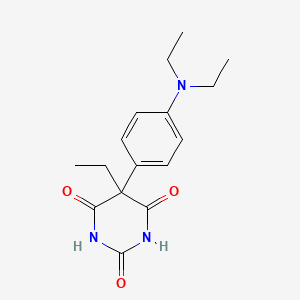


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)

